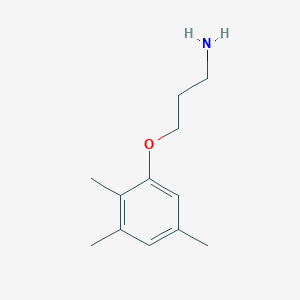
6-ethoxy-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“6-ethoxy-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Molecular Structure Analysis
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The specific molecular structure of “this compound” would require more specific information or computational analysis.Mécanisme D'action
6-ethoxy-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide inhibits the activity of fibroblast growth factor receptor (FGFR), which is a transmembrane receptor tyrosine kinase that plays a key role in cell proliferation, differentiation, and survival. This compound binds to the ATP-binding site of FGFR and inhibits its activity, leading to the inhibition of downstream signaling pathways that are involved in angiogenesis and fibrosis.
Biochemical and Physiological Effects
This compound has been shown to inhibit the proliferation of endothelial cells, which are involved in the formation of new blood vessels. Additionally, this compound has been shown to inhibit the proliferation of fibroblasts, which are involved in the development of fibrosis. This compound has also been shown to inhibit the migration and invasion of cancer cells, which are involved in the metastasis of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 6-ethoxy-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide is its specificity for FGFR, which makes it a useful tool for studying the role of FGFR in various cellular processes. Additionally, this compound has shown promising results in preclinical studies for various diseases, including cancer and fibrosis. However, one limitation of this compound is its poor solubility, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research of 6-ethoxy-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide. One direction is to investigate its potential therapeutic applications in combination with other drugs or therapies. Another direction is to investigate its potential use in the treatment of other diseases, such as inflammatory diseases. Additionally, further research is needed to optimize the formulation and administration of this compound for in vivo studies.
Conclusion
In conclusion, this compound is a small molecule inhibitor that has shown promising results in preclinical studies for various diseases, including cancer and fibrosis. Its mechanism of action involves the inhibition of FGFR, which is a transmembrane receptor tyrosine kinase that plays a key role in cell proliferation, differentiation, and survival. While this compound has several advantages for lab experiments, such as its specificity for FGFR, it also has limitations, such as its poor solubility. Further research is needed to fully understand the potential therapeutic applications of this compound and to optimize its formulation and administration for in vivo studies.
Méthodes De Synthèse
The synthesis of 6-ethoxy-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide involves the reaction of 4-chloro-6-ethoxypyrimidine with 4-aminobenzenesulfonamide in the presence of a base, followed by the reaction of the resulting intermediate with ethyl chloroformate. This method yields this compound with high purity and good yield.
Applications De Recherche Scientifique
6-ethoxy-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide has been extensively researched for its potential therapeutic applications. It has shown promising results in preclinical studies for various diseases, including cancer and fibrosis. This compound has been shown to inhibit angiogenesis, which is the process of new blood vessel formation, and to suppress tumor growth in various cancer models. Additionally, this compound has been shown to inhibit the proliferation of fibroblasts, which are involved in the development of fibrosis.
Propriétés
IUPAC Name |
6-ethoxy-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O4S/c1-2-21-12-7-11(15-8-16-12)13(18)17-9-3-5-10(6-4-9)22(14,19)20/h3-8H,2H2,1H3,(H,17,18)(H2,14,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMOWHNRKLYYQSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

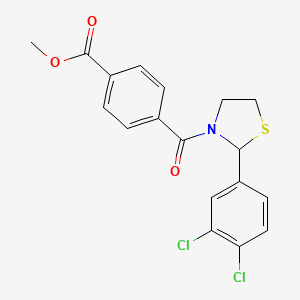
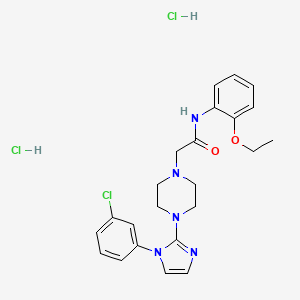
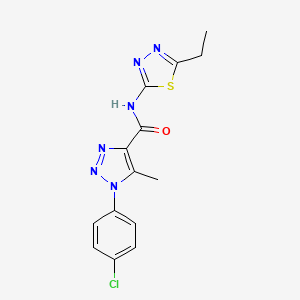
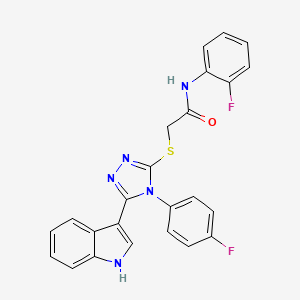
![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(5-chloro-2-methoxyphenyl)azetidine-3-carboxamide](/img/structure/B2582498.png)
![1-(4-Hydroxy-6-methylfuro[2,3-d]pyrimidin-5-yl)ethan-1-one](/img/structure/B2582499.png)
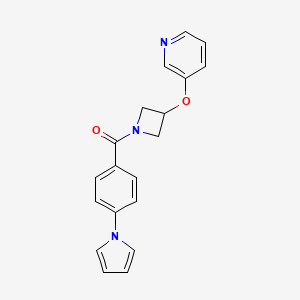
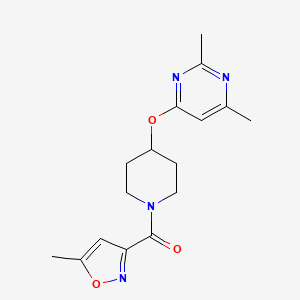
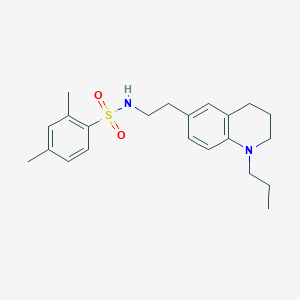
![(E)-3-[5-[(E)-3-oxo-3-phenylprop-1-enyl]thiophen-2-yl]-1-phenylprop-2-en-1-one](/img/structure/B2582506.png)
![5-(Difluoromethyl)-1-methylpyrazolo[4,3-b]pyridine-6-carboxylic acid](/img/structure/B2582507.png)
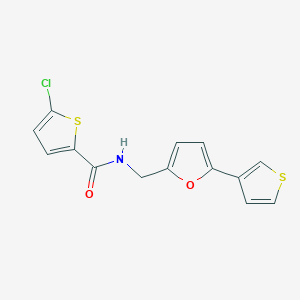
![N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2582511.png)
